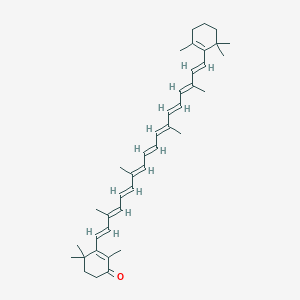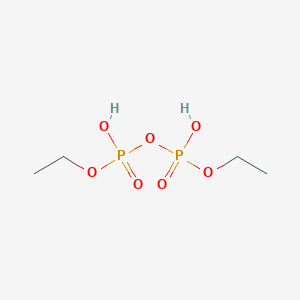
Diethyl dihydrogen diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl dihydrogen diphosphate, also known as DDVP, is a widely used insecticide that belongs to the organophosphate group of chemicals. It is a colorless liquid with a strong odor, and it is commonly used in agriculture, public health, and domestic settings to control a variety of insect pests.
Wirkmechanismus
Diethyl dihydrogen diphosphate acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes overstimulation of the nervous system and ultimately results in paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Diethyl dihydrogen diphosphate has been shown to have a number of biochemical and physiological effects on insects. It can cause changes in the activity of enzymes involved in energy metabolism, as well as alterations in the composition of cell membranes. It can also lead to oxidative stress and damage to DNA.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl dihydrogen diphosphate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is effective against a wide range of insect pests. However, it is also highly toxic to humans and other animals, and it can have negative effects on the environment. Careful handling and disposal are necessary to minimize these risks.
Zukünftige Richtungen
There are several potential future directions for research on Diethyl dihydrogen diphosphate. One area of interest is the development of new formulations that are more effective against specific insect pests or that have reduced toxicity to non-target organisms. Another area of interest is the study of the mechanisms underlying the toxic effects of Diethyl dihydrogen diphosphate on insects, which could lead to the development of new insecticides with improved safety and efficacy. Finally, there is a need for continued research on the environmental impact of Diethyl dihydrogen diphosphate and other organophosphate insecticides, with a focus on developing more sustainable pest control strategies.
Synthesemethoden
Diethyl dihydrogen diphosphate is typically synthesized through the reaction of phosphoric acid with ethanol and dichloromethane. The resulting mixture is then treated with diethylamine to produce Diethyl dihydrogen diphosphate.
Wissenschaftliche Forschungsanwendungen
Diethyl dihydrogen diphosphate has been extensively studied for its insecticidal properties and its potential use in controlling a variety of insect pests. It has been found to be effective against a wide range of insects, including mosquitoes, flies, and cockroaches.
Eigenschaften
CAS-Nummer |
27194-63-4 |
|---|---|
Produktname |
Diethyl dihydrogen diphosphate |
Molekularformel |
C4H12O7P2 |
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate |
InChI |
InChI=1S/C4H12O7P2/c1-3-9-12(5,6)11-13(7,8)10-4-2/h3-4H2,1-2H3,(H,5,6)(H,7,8) |
InChI-Schlüssel |
RUZMUTWCUZLWQU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(O)OP(=O)(O)OCC |
Kanonische SMILES |
CCOP(=O)(O)OP(=O)(O)OCC |
Andere CAS-Nummern |
1707-71-7 |
Piktogramme |
Acute Toxic; Irritant |
Synonyme |
DIETHYL PYROPHOSPHATE; DIETHYL ACID PYROPHOSPHATE; diethyl dihydrogen diphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



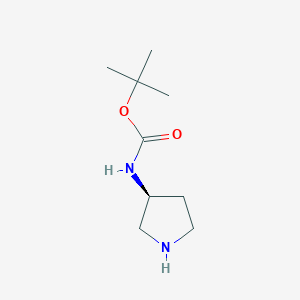

![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)
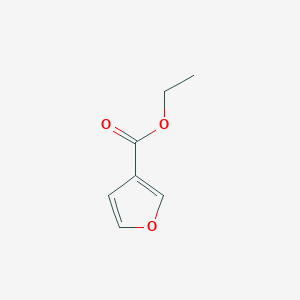


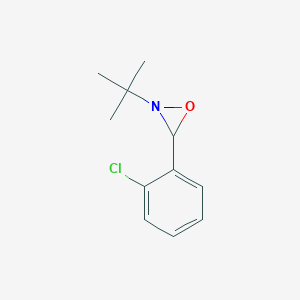
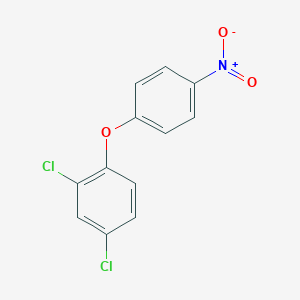
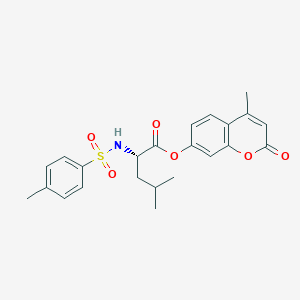
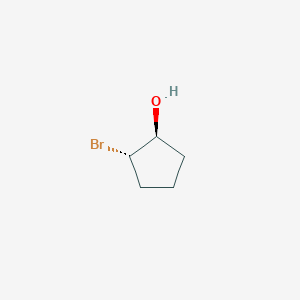
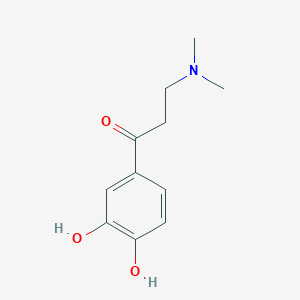
![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
